molecular formula C25H21N3O3 B11548920 N'-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]quinoline-2-carbohydrazide

N'-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]quinoline-2-carbohydrazide

Katalognummer: B11548920
Molekulargewicht: 411.5 g/mol
InChI-Schlüssel: HMDCVHROBGVFHY-WGOQTCKBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-{2-[(3-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE]QUINOLINE-2-CARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline core, a methoxyphenyl group, and a carbohydrazide moiety, which contribute to its distinct chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[(3-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE]QUINOLINE-2-CARBOHYDRAZIDE typically involves the condensation of quinoline-2-carbohydrazide with an aldehyde or ketone containing the methoxyphenyl group. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-{2-[(3-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE]QUINOLINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N’-[(E)-{2-[(3-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE]QUINOLINE-2-CARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N’-[(E)-{2-[(3-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE]QUINOLINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[(E)-(3-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide
  • N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

N’-[(E)-{2-[(3-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE]QUINOLINE-2-CARBOHYDRAZIDE is unique due to its quinoline core, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C25H21N3O3

Molekulargewicht

411.5 g/mol

IUPAC-Name

N-[(E)-[2-[(3-methoxyphenyl)methoxy]phenyl]methylideneamino]quinoline-2-carboxamide

InChI

InChI=1S/C25H21N3O3/c1-30-21-10-6-7-18(15-21)17-31-24-12-5-3-9-20(24)16-26-28-25(29)23-14-13-19-8-2-4-11-22(19)27-23/h2-16H,17H2,1H3,(H,28,29)/b26-16+

InChI-Schlüssel

HMDCVHROBGVFHY-WGOQTCKBSA-N

Isomerische SMILES

COC1=CC=CC(=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=NC4=CC=CC=C4C=C3

Kanonische SMILES

COC1=CC=CC(=C1)COC2=CC=CC=C2C=NNC(=O)C3=NC4=CC=CC=C4C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.